![molecular formula C16H18ClN5O B15113913 3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B15113913.png)
3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine
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Overview
Description
3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a combination of pyrrolidine, pyrimidine, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step involves the incorporation of the 5-chloropyrimidin-2-yl group into the pyrrolidine ring.
Attachment of the Methoxy Group: The methoxy group is introduced through nucleophilic substitution reactions.
Formation of the Pyridazine Ring: The final step involves the cyclization to form the pyridazine ring, completing the synthesis of the target compound
Chemical Reactions Analysis
3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures
Scientific Research Applications
3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related compounds.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine can be compared with other similar compounds, such as:
1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol: This compound shares the pyrrolidine and pyrimidine moieties but lacks the pyridazine ring.
1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol: This compound has a similar structure but features a piperidine ring instead of a pyridazine ring
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which contributes to its distinct biological and chemical properties.
Properties
Molecular Formula |
C16H18ClN5O |
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Molecular Weight |
331.80 g/mol |
IUPAC Name |
3-[[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-6-cyclopropylpyridazine |
InChI |
InChI=1S/C16H18ClN5O/c17-13-7-18-16(19-8-13)22-6-5-11(9-22)10-23-15-4-3-14(20-21-15)12-1-2-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
InChI Key |
KHLJLYSOWZIBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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